Molecular Weight Differentiation Relative to Common Pyrrolo[3,4-d]pyrimidine Sulfonyl Analogs
The molecular weight of the target compound is 325.77 g/mol, which places it within the lower quarter of the typical molecular weight range for N-6-sulfonyl pyrrolo[3,4-d]pyrimidine analogs found in kinase inhibitor patent space. For example, representative ERK2-inhibitory pyrrolo[3,4-d]pyrimidine carboxamides disclosed in US9546173 exhibit molecular weights in the 450–550 g/mol range [1]. This lower molecular weight, combined with an XLogP of 1.1, suggests that 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may offer superior ligand efficiency metrics if target potency can be demonstrated [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 325.77 |
| Comparator Or Baseline | Representative US9546173 pyrrolo[3,4-d]pyrimidine carboxamides: 450–550 g/mol (typical range) |
| Quantified Difference | ~125–225 g/mol lower than complex kinase inhibitor analogs |
| Conditions | Computed values; no head-to-head assay data available |
Why This Matters
Lower molecular weight is generally associated with improved permeability and solubility, which are critical parameters for lead optimization and chemical probe development.
- [1] Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. US Patent 9546173 (2017). View Source
- [2] PubChem Compound Summary for CID 71805857, 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. National Center for Biotechnology Information (2026). View Source
